![molecular formula C11H5F5N2O2S B13517532 2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid](/img/structure/B13517532.png)
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid is a fluorinated organic compound that features a unique combination of a pyridine ring, a thiazole ring, and multiple fluorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms imparts unique chemical and physical properties, such as increased metabolic stability and lipophilicity, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a suitable thioamide and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Coupling Reagents: EDC, HOPO.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.
科学的研究の応用
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its metabolic stability and ability to interact with biological targets.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its unique chemical properties.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrafluoropyridine: A fluorinated pyridine with similar properties but different applications.
Trifluoromethylthiazole: A thiazole derivative with applications in medicinal chemistry.
Fluorinated Acetic Acids: Compounds with similar acetic acid moieties but different substituents.
Uniqueness
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid is unique due to its combination of a pyridine ring, a thiazole ring, and multiple fluorine atoms. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H5F5N2O2S |
|---|---|
分子量 |
324.23 g/mol |
IUPAC名 |
2,2-difluoro-2-[6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C11H5F5N2O2S/c12-10(13,9(19)20)7-3-1-2-5(17-7)6-4-21-8(18-6)11(14,15)16/h1-4H,(H,19,20) |
InChIキー |
ANPZQCGVZXSBSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C(C(=O)O)(F)F)C2=CSC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
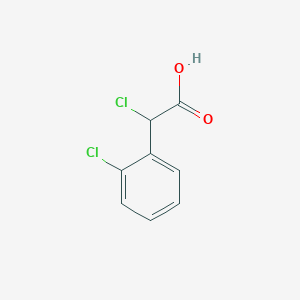
![(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)
![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)
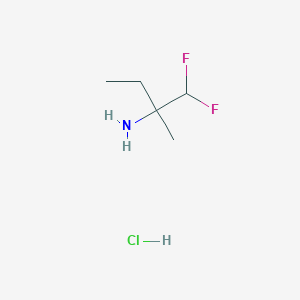
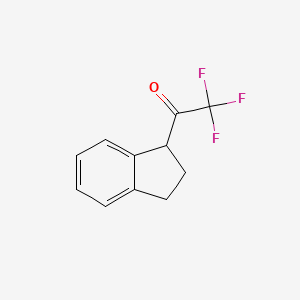
![rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride](/img/structure/B13517511.png)
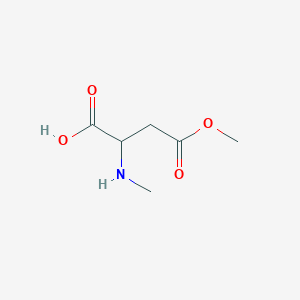
![Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester](/img/structure/B13517517.png)
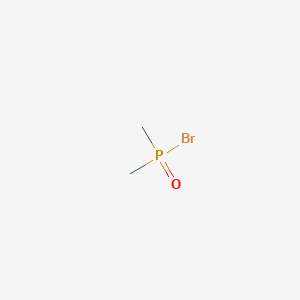
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13517543.png)
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine](/img/structure/B13517547.png)
